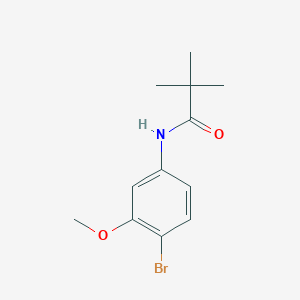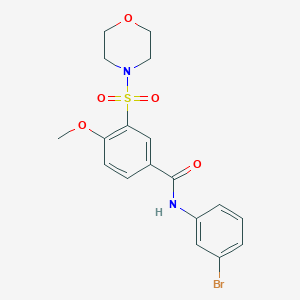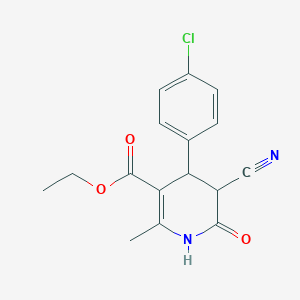
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. This compound is also known as Bromantane and is used for scientific research purposes. Bromantane was first synthesized in the 1980s in Russia and has since been studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bromantane is not fully understood, but it is believed to work by modulating the levels of dopamine and serotonin in the brain. Bromantane has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood.
Biochemical and Physiological Effects:
Bromantane has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. Bromantane has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Bromantane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is a relatively new compound, and its long-term effects are not fully understood. Another limitation is that it is a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are many potential future directions for the study of Bromantane. One direction is to further investigate its potential applications in medicine, sports, and military. Another direction is to study its long-term effects and potential side effects. Additionally, more research is needed to fully understand the mechanism of action of Bromantane and how it interacts with other compounds in the body.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide, or Bromantane, is a chemical compound that has potential applications in various fields such as medicine, sports, and military. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved cognitive function, increased motivation, and enhanced mood. While Bromantane has a number of advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand the potential applications and long-term effects of Bromantane.
Synthesemethoden
Bromantane is synthesized by reacting 3-bromoanisole with 2,2-dimethylpropanoic acid in the presence of a catalyst. The reaction results in the formation of N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide. The synthesis of Bromantane is a complex process and requires skilled personnel and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Bromantane has been extensively studied for its potential applications in various fields such as medicine, sports, and military. In medicine, Bromantane has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. In sports, Bromantane has been studied for its potential use as a performance-enhancing drug. In the military, Bromantane has been studied for its potential use as a psychostimulant and as a means of improving cognitive function in soldiers.
Eigenschaften
Produktname |
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide |
|---|---|
Molekularformel |
C12H16BrNO2 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
N-(4-bromo-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) |
InChI-Schlüssel |
HERUOPJDCINQLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)



![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)

![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)